molecular formula C10H11NO2 B050310 N-Allylsalicylamide CAS No. 118-62-7

N-Allylsalicylamide

Cat. No. B050310
CAS RN: 118-62-7
M. Wt: 177.2 g/mol
InChI Key: IECWHJOALGVHPA-UHFFFAOYSA-N
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Description

N-Allylsalicylamide is a compound with the molecular formula C10H11NO2 . It is also known by other names such as n-allyl-2-hydroxybenzamide, 2-hydroxy-N-prop-2-enylbenzamide, and 2-hydroxy-N-(prop-2-en-1-yl)benzamide .


Molecular Structure Analysis

The molecular weight of N-Allylsalicylamide is 177.20 g/mol . The IUPAC name is 2-hydroxy-N-prop-2-enylbenzamide . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Physical And Chemical Properties Analysis

N-Allylsalicylamide has several computed properties. It has a molecular weight of 177.20 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 177.078978594 g/mol . It also has a topological polar surface area of 49.3 Ų and a heavy atom count of 13 .

properties

IUPAC Name

2-hydroxy-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECWHJOALGVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151995
Record name N-Allylsalicylamide
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylsalicylamide

CAS RN

118-62-7
Record name 2-Hydroxy-N-2-propen-1-ylbenzamide
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Record name N-Allylsalicylamide
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Record name N-Allylsalicylamide
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Record name N-Allylsalicylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Allylsalicylamide in the synthesis of molecularly imprinted polymers?

A1: N-Allylsalicylamide (AHBA) acts as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), specifically for indirubin. [] Functional monomers play a crucial role in MIP synthesis by interacting with the target molecule (in this case, indirubin) through various interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions. This interaction leads to the formation of specific recognition sites within the polymer matrix during polymerization. []

Q2: How does the performance of N-Allylsalicylamide as a functional monomer compare to other monomers in indirubin-MIP synthesis?

A2: Research indicates that N-Allylsalicylamide exhibits superior performance compared to other tested functional monomers, including N-1-phenylethyl acrylamide (PEAA) and 1-phenyl-3-methyl-1H-pyrazol-5-yl acrylate (PMPA), for the creation of indirubin-MIPs. [] Specifically, MIPs synthesized using AHBA demonstrated a higher adsorption capacity and a greater imprinting factor for indirubin. [] This suggests that AHBA forms stronger interactions with indirubin during the imprinting process, leading to more selective and efficient binding sites within the polymer.

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